
Boc-thr-onp
Overview
Description
Boc-thr-onp, also known as BOC-O-BENZYL-L-THREONINE 4-NITROPHENYL ESTER, is a chemical compound with the molecular formula C22H26N2O7 and a molecular weight of 430.45 . It is used in scientific research and has applications in various fields such as drug discovery, organic synthesis, and biochemical studies.
Synthesis Analysis
The formation of Boc-protected amines and amino acids, like Boc-thr-onp, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Molecular Structure Analysis
The molecular structure of Boc-thr-onp is represented by the formula C22H26N2O7 . The structure is derived from the combination of the Boc group, which is a tert-butoxycarbonyl protecting group, and the thr-onp group, which represents the threonine and 4-nitrophenyl components of the molecule.
Chemical Reactions Analysis
The Boc group in Boc-thr-onp is stable towards most nucleophiles and bases . This stability allows for the use of Boc-thr-onp in various chemical reactions, particularly in peptide synthesis . The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may be used to prevent nucleophilic substrates from being alkylated .
Scientific Research Applications
Synthesis of 2,3-Unsaturated Glycosides
Boc-thr-onp is used in the synthesis of 2,3-unsaturated glycosides, which are important in the study of carbohydrates and their role in biological processes. The reaction involves per-O-acetylated glucal and an Er(OTf)3 catalyst .
Synthesis of Hydrophobic Peptides
Boc-thr-onp is advantageous for the synthesis of hydrophobic peptides, which are challenging due to their nature but are crucial for studying membrane proteins and other hydrophobic biological molecules .
4. Synthesis of Peptides Containing Ester and Thioester Moieties It also facilitates the synthesis of peptides that contain ester and thioester groups, which are significant in creating peptide thioesters for native chemical ligation .
5. Preparation of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids (Boc-AAILs) Boc-thr-onp can be used to prepare Boc-AAILs by neutralization with commercially available Boc-protected amino acids. These ionic liquids have applications in various chemical synthesis processes .
Mechanism of Action
The mechanism of action of Boc-thr-onp primarily involves the Boc group. The Boc group serves as a protecting group for amines in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
properties
IUPAC Name |
(4-nitrophenyl) (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20)/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURWBXFMOUSMJX-SKDRFNHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-thr-onp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



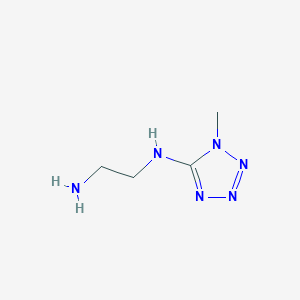

![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)
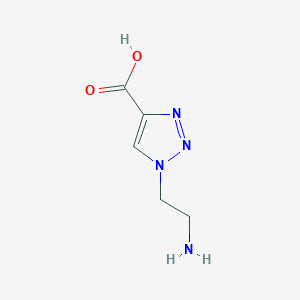


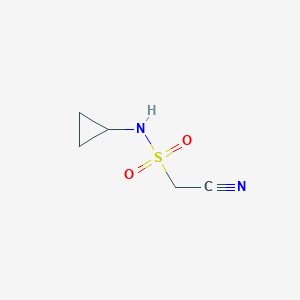

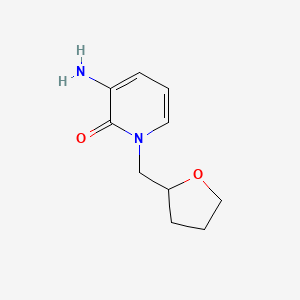
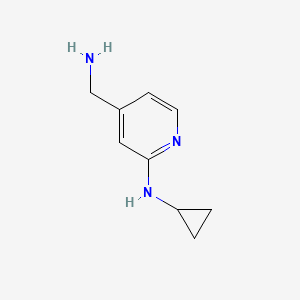
![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)


![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)